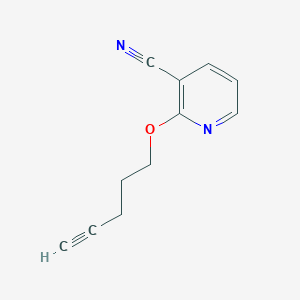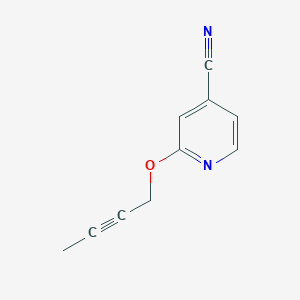
2-(But-2-ynyloxy)isonicotinonitrile
Übersicht
Beschreibung
“2-(But-2-ynyloxy)isonicotinonitrile” is a chemical compound with the molecular formula C10 H8 N2 O . It is also known as Boc-isonicotinonitrile. It is extensively used in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of “this compound” is 172.186 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a study has reported the use of isonicotinonitrile-based emitters in organic light-emitting diodes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C10 H8 N2 O and a molecular weight of 172.186 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry
- Coordination Polymers Synthesis : The compound isonicotinonitrile, closely related to 2-(But-2-ynyloxy)isonicotinonitrile, has been utilized in the synthesis of coordination polymers. These polymers were synthesized with [Cd(SCN)2] and characterized using X-ray diffraction analysis. They exhibited interesting structural properties like infinite linear chains and 3D framework materials, which could have implications in materials science (Chen, Liu, & You, 2002).
Hemoglobin Oxygen Affinity Modulation
- Hemoglobin Allosteric Effectors : In the realm of biochemistry, derivatives of isonicotinonitrile were examined for their ability to modify hemoglobin oxygen affinity. This research could be significant in medical fields requiring manipulation of oxygen supply, like ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Advanced Materials Development
- Pyridine Derivatives Synthesis : Pyridines substituted with various elements, including a derivative of isonicotinonitrile, were synthesized and characterized, showcasing the versatility of isonicotinonitrile derivatives in creating complex organic compounds. This could have applications in the development of new materials or chemical sensors (Kieseritzky & Lindström, 2010).
Corrosion Inhibition
- Corrosion Inhibitors : Derivatives of pyridine, related to isonicotinonitrile, have been investigated for their effectiveness as corrosion inhibitors on steel. This research is pertinent in industrial applications, particularly in the protection of metal surfaces (Ansari, Quraishi, & Singh, 2015).
Radiopharmaceuticals
- Ultrasound Irradiation in Radiopharmaceuticals : Isonitrile, a functional group in isonicotinonitrile, has been utilized in the reconstitution of radiopharmaceutical kits. This method could significantly impact the field of nuclear medicine, particularly in myocardial perfusion studies (Saadati & Ahmadi, 2016).
Drug Delivery Systems
- Drug Carrier Development : Research involving the modification of polymers with acetylene groups, closely related to isonicotinonitrile, has led to the development of new drug carriers for platinum-based drugs. This is particularly relevant in cancer treatment and drug delivery technology (Huynh, Chen, de Souza, & Stenzel, 2011).
Green Chemistry
- Eco-Friendly Synthesis : An eco-friendly approach for synthesizing nicotinonitrile derivatives has been developed, highlighting the potential of isonicotinonitrile derivatives in sustainable chemistry practices (Ghashang, Aswin, & Mansoor, 2014).
Organic Light-Emitting Diodes
- Bipolar Host Materials : Cyanopyridine-based bipolar host materials, closely related to isonicotinonitrile, have been synthesized for use in organic light-emitting diodes. This research could contribute to the development of more efficient and stable lighting and display technologies (Li, Liu, Wang, Dong, & Li, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-but-2-ynoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKXTJLYJNKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



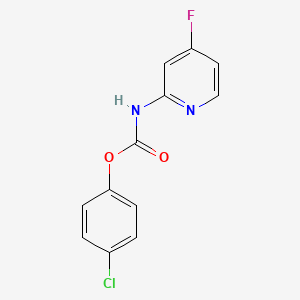
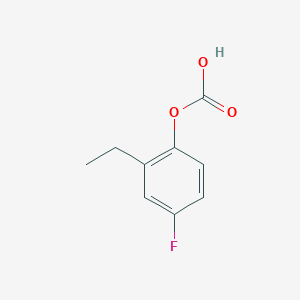

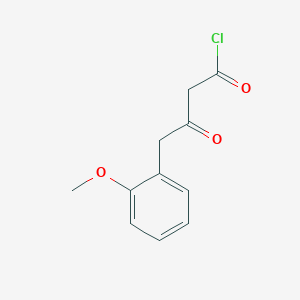

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)
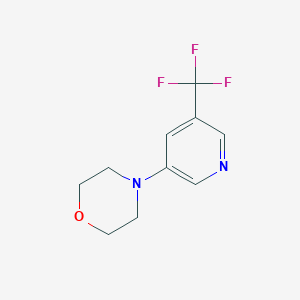

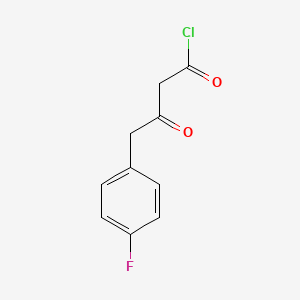


![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)
